3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide
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Overview
Description
3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The unique structure of this compound, which includes a thiophene ring and a cyclopropyl group, contributes to its distinct pharmacological profile .
Mechanism of Action
Target of Action
Compounds with similar structures, such as fentanyl analogs, are known to interact with opioid receptors .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may interact with opioid receptors, leading to changes in pain perception and other physiological responses .
Biochemical Pathways
If it acts similarly to fentanyl analogs, it may influence the signaling pathways associated with opioid receptors, potentially affecting pain perception, mood, and other physiological processes .
Pharmacokinetics
Fentanyl analogs are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
If it acts similarly to fentanyl analogs, it may lead to changes in pain perception, mood, and other physiological responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts. The final step involves the coupling of the thiophene-cyclopropyl intermediate with a phenylpropanamide derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A well-known opioid analgesic with a similar core structure but different substituents.
Alfentanil: Another fentanyl analogue with a shorter duration of action.
Sufentanil: Known for its high potency and rapid onset of action.
Uniqueness
3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide is unique due to the presence of the thiophene ring and cyclopropyl group, which impart distinct pharmacological properties. These structural features contribute to its high potency, selectivity, and potential for reduced side effects compared to other fentanyl analogues .
Properties
IUPAC Name |
3-phenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c19-16(9-8-14-5-2-1-3-6-14)18-13-17(10-11-17)15-7-4-12-20-15/h1-7,12H,8-11,13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTAGOUNJDSQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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